Selective Disruption of Androgen Receptor-ELK1 Interaction Versus Enzalutamide
5,3'-Dihydroxyflavone (designated KCI807) selectively disrupts ELK1-dependent promoter activation by wild-type and variant androgen receptors with an IC₅₀ of 0.53 μM, without interfering with ELK1 activation by ERK . In comparative growth inhibition assays, KCI807 suppressed AR-dependent growth of prostate cancer cell lines with a better inhibitory profile than the clinically approved AR antagonist enzalutamide [1]. Crucially, the flavone scaffold with hydroxyl groups at C5 and C3' is obligatory for this activity; modification or relocation of these hydroxyls eliminates AR-ELK1 disruption [2].
| Evidence Dimension | Androgen receptor-ELK1 interaction disruption |
|---|---|
| Target Compound Data | IC₅₀ = 0.53 μM |
| Comparator Or Baseline | Enzalutamide (comparator in growth inhibition); other dihydroxyflavone positional isomers (inactive in AR-ELK1 disruption) |
| Quantified Difference | KCI807 shows superior growth inhibitory profile vs enzalutamide; positional isomers lacking C5 and C3' hydroxyls show no activity |
| Conditions | ELK1-dependent promoter activation assay; prostate cancer cell line growth assays |
Why This Matters
This mechanism represents a distinct mode of AR pathway antagonism—targeting the AR-ELK1 protein-protein interface rather than ligand binding—which is relevant for selecting this compound in drug-resistant prostate cancer research models.
- [1] Rosati R, Chen B, Patki M, et al. Strategy for tumor-selective disruption of androgen receptor function in the spectrum of prostate cancer. Clin Cancer Res. 2018;24(24):6509-6522. View Source
- [2] Rosati R, Patki M, et al. Elucidating the structure-function relationships in the interactions of the androgen receptor, ELK1 and the platform antagonist KCI807 in prostate cancer. Cancer Res. 2021;81(13_Supplement):2469. View Source
